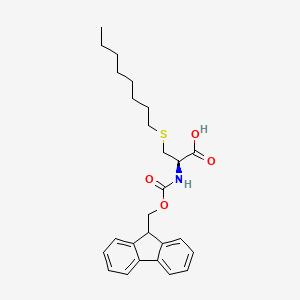

Fmoc-Cys(Octyl)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-octylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4S/c1-2-3-4-5-6-11-16-32-18-24(25(28)29)27-26(30)31-17-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,2-6,11,16-18H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPYORYNCXOZLW-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Cys(Octyl)-OH: A Technical Guide to a Hydrophobic Cysteine Derivative in Peptide Science

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use and potential applications of Fmoc-Cys(Octyl)-OH, a specialized, hydrophobically protected cysteine derivative, in the field of peptide science. While not a conventional protecting group, the introduction of an octyl moiety on the cysteine thiol offers unique possibilities for the synthesis of complex peptides and the development of novel peptide-based therapeutics. This document provides a comprehensive overview of its presumed properties, detailed hypothetical experimental protocols, and potential applications, serving as a foundational resource for researchers interested in exploring its utility.

Introduction to Cysteine Protection in Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a cornerstone of modern peptide chemistry. The synthesis of cysteine-containing peptides, however, presents a unique challenge due to the high reactivity of the thiol side chain (-SH). This nucleophilic group can readily oxidize to form disulfide bridges or participate in unwanted side reactions during peptide assembly. To circumvent these issues, the thiol group is temporarily protected.

A variety of protecting groups have been developed for cysteine, each with distinct cleavage labilities. Common examples include the acid-labile trityl (Trt) and tert-butyl (tBu) groups, and the acetamidomethyl (Acm) group, which is stable to standard cleavage conditions and requires a separate deprotection step. This compound introduces a long-chain alkyl group for thiol protection, imparting significant hydrophobicity to the cysteine residue.

Core Properties of this compound

The octyl group is a stable, non-polar moiety. Its application as a cysteine protecting group suggests a focus on creating peptides with specific hydrophobic characteristics or for applications where the protecting group is intended to be a permanent modification of the peptide. The presumed properties of this compound are summarized below.

| Property | Description |

| Chemical Formula | C32H43NO4S |

| Molecular Weight | 541.75 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common SPPS solvents (DMF, NMP, DCM) |

| Fmoc Deprotection | Stable to standard piperidine treatment |

| Acid Lability | Expected to be highly stable to trifluoroacetic acid (TFA) |

| Cleavage | Requires specific, non-standard cleavage conditions |

Applications in Peptide Science

The use of an S-octyl protecting group on cysteine opens up several intriguing possibilities in peptide design and synthesis:

-

Synthesis of Hydrophobic Peptides: The octyl group can aid in the synthesis of highly hydrophobic or membrane-associated peptides by increasing the solubility of the growing peptide chain in the organic synthesis media.

-

Lipopeptide Synthesis: The octyl group can serve as a permanent lipid modification, transforming the peptide into a lipopeptide. Lipopeptides often exhibit enhanced membrane permeability and prolonged in vivo half-life.

-

Modulation of Peptide Conformation: The bulky and hydrophobic nature of the octyl group can influence the local conformation of the peptide, potentially leading to more stable secondary structures.

-

Orthogonal Protection Schemes: If specific cleavage methods are developed, the S-octyl group could be used in complex syntheses requiring multiple levels of orthogonal cysteine protection.

Experimental Protocols

As this compound is not a standard commercially available reagent, a synthetic protocol for its preparation is provided, along with its application in SPPS and subsequent cleavage.

Synthesis of this compound

This protocol outlines a potential method for the S-alkylation of cysteine followed by Fmoc protection.

Materials:

-

L-cysteine hydrochloride

-

1-Bromooctane

-

Sodium hydroxide (NaOH)

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Acetone

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

Procedure:

-

S-Alkylation:

-

Dissolve L-cysteine hydrochloride (1 equivalent) in a 2M NaOH solution and cool to 0°C.

-

Add 1-bromooctane (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Acidify the solution with 1M HCl to precipitate the S-octyl-cysteine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Fmoc Protection:

-

Suspend the S-octyl-cysteine (1 equivalent) in a 10% solution of NaHCO3 in water.

-

Add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise.

-

Stir the reaction at room temperature for 24 hours.

-

Remove the acetone under reduced pressure.

-

Wash the aqueous solution with ethyl acetate.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Dry the final product, this compound, under vacuum.

-

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the incorporation of this compound into a peptide sequence using a standard Fmoc-SPPS workflow.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

Dissolve this compound (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction vessel for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage from Resin: Wash the resin with DCM and dry under vacuum before proceeding to the cleavage of the peptide from the resin and removal of other side-chain protecting groups.

Cleavage of the S-Octyl Group

The S-octyl thioether is expected to be stable to standard TFA cleavage cocktails. Therefore, specific and harsher methods are required for its removal. These methods are not standard in peptide synthesis and require careful optimization to avoid side reactions.

Method 1: Cleavage using N-Bromosuccinimide (NBS)

-

Disclaimer: This method is harsh and can lead to oxidation of other residues like methionine and tryptophan.

-

After cleavage of the peptide from the resin with a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5), precipitate and wash the peptide with cold diethyl ether.

-

Dissolve the crude peptide containing Cys(Octyl) in an appropriate solvent (e.g., aqueous acetonitrile).

-

Cool the solution to 0°C and add a solution of NBS (2-5 equivalents) in the same solvent.

-

Monitor the reaction by HPLC-MS.

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate).

-

Purify the deprotected peptide by preparative HPLC.

Method 2: Cleavage using N-Fluorobenzenesulfonimide (NFSI)

-

Disclaimer: This is another strong oxidizing agent that requires careful handling and optimization.

-

Follow the same initial steps as for the NBS cleavage to obtain the crude peptide.

-

Dissolve the peptide in a suitable solvent and add NFSI (2-5 equivalents).

-

The reaction may require elevated temperatures. Monitor the progress carefully by HPLC-MS.

-

Upon completion, quench the reaction and purify the peptide by preparative HPLC.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the coupling and cleavage of a model peptide containing a Cys(Octyl) residue.

| Parameter | Condition | Expected Outcome |

| Coupling Efficiency | This compound with DIC/Oxyma | >98% |

| S-Octyl Cleavage | NBS (3 eq.), 0°C, 30 min | 60-70% |

| S-Octyl Cleavage | NFSI (3 eq.), 50°C, 1 hr | 70-80% |

| Peptide Purity (Post-Cleavage) | Before HPLC Purification | 40-50% |

Visualizations

SPPS Workflow for Incorporating this compound

An In-depth Technical Guide to S-Alkyl Protected Cysteine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, with its reactive thiol side chain, is a crucial amino acid in the structure and function of peptides and proteins. The ability to form disulfide bridges makes it fundamental to protein folding and stability. In chemical peptide synthesis and the development of therapeutic peptides, effective and strategic protection of the cysteine thiol group is paramount to prevent unwanted side reactions and ensure the correct formation of disulfide bonds.

While a variety of sulfur-protecting groups have been developed and are widely used, this guide focuses on S-alkyl protected cysteine derivatives. Specifically, it aims to provide a comprehensive overview of their properties, synthesis, and applications, with a particular emphasis on long-chain alkyl groups like octyl. Due to a scarcity of published data specifically on S-octyl protected cysteine, this guide will extrapolate from the known chemistry of other S-alkyl derivatives to provide a predictive framework for its behavior and utility. This document is intended to be a valuable resource for researchers in peptide chemistry, drug discovery, and development, offering both theoretical insights and practical guidance.

Physicochemical Properties of Cysteine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | Storage Temperature |

| L-Cysteine | C₃H₇NO₂S | 121.16 | White crystalline solid | Soluble in water, insoluble in ethanol | Room temperature |

| N-octyl-cysteine | C₁₁H₂₃NO₂S | 233.37[1] | Solid[1] | - | - |

| Boc-L-cysteine | C₈H₁₅NO₄S | 221.27[2][3] | White to off-white solid[3] | - | 2-8 °C[3] |

| Fmoc-L-cysteine | C₁₈H₁₇NO₄S | 343.40 | White solid | - | - |

Note: Detailed experimental data for the solubility and specific rotation of S-octyl protected cysteine derivatives are not widely published. The properties of N-octyl-cysteine are based on available database information[1].

Synthesis of S-Alkyl Protected Cysteine Derivatives

The synthesis of S-alkyl cysteine derivatives is typically achieved through the alkylation of the thiol group of cysteine. A general approach involves the reaction of cysteine with an appropriate alkyl halide in the presence of a base.

General Experimental Protocol for S-Alkylation of Cysteine

Materials:

-

L-cysteine

-

Alkyl halide (e.g., 1-bromooctane for S-octyl protection)

-

Base (e.g., sodium hydroxide, sodium ethoxide)

-

Solvent (e.g., ethanol, water, or a mixture)

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Dissolve L-cysteine in an appropriate solvent (e.g., aqueous ethanol).

-

Add a stoichiometric amount of a base to deprotonate the thiol group, forming the thiolate anion.

-

Slowly add the alkyl halide (e.g., 1-bromooctane) to the reaction mixture, typically at room temperature or with gentle heating.

-

Stir the reaction mixture for several hours to overnight, monitoring the reaction progress by a suitable method (e.g., thin-layer chromatography).

-

Upon completion, neutralize the reaction mixture with an acid.

-

The product, S-alkyl-L-cysteine, can be isolated by precipitation, extraction, or crystallization.

-

Further purification can be achieved by recrystallization or chromatography.

This general procedure can be adapted for the synthesis of N-terminally protected S-alkyl cysteine derivatives by starting with the corresponding N-protected cysteine (e.g., Boc-Cysteine or Fmoc-Cysteine).

Deprotection of S-Alkyl Cysteine Derivatives

The removal of S-alkyl protecting groups is a critical step in peptide synthesis, particularly for the formation of disulfide bonds. The stability of the S-alkyl group necessitates specific deprotection strategies.

Deprotection Strategies

S-alkyl groups are generally stable to the acidic conditions used for the removal of Boc groups and the basic conditions for Fmoc group removal, making them suitable for orthogonal protection schemes. However, their removal often requires harsher conditions.

1. Reductive Cleavage:

-

Sodium in liquid ammonia: This is a classic but harsh method for cleaving S-alkyl and S-benzyl groups. It is effective but may not be compatible with other sensitive functional groups in the peptide.

2. Acid-Mediated Cleavage (for specific S-alkyl groups):

-

While simple alkyl groups like octyl are stable to trifluoroacetic acid (TFA), more labile S-alkyl groups like the trityl (Trt) group are readily cleaved by TFA. This highlights the importance of the specific alkyl group's structure.

3. Thiolysis (for specific S-alkyl disulfides):

-

Some S-protecting groups are designed as disulfides (e.g., S-S-t-butyl) and can be removed by treatment with thiols like dithiothreitol (DTT).

Due to the high stability of the S-octyl group, reductive cleavage with sodium in liquid ammonia would be the most probable method for its removal. However, this method's lack of selectivity limits its application in modern solid-phase peptide synthesis (SPPS).

Application in Solid-Phase Peptide Synthesis (SPPS)

The S-octyl protecting group, due to its stability, could theoretically be employed in both Boc and Fmoc-based SPPS strategies where a highly stable thiol protection is required.

Logical Workflow for SPPS using S-Alkyl Protected Cysteine

The following diagram illustrates the general workflow of incorporating an S-alkyl protected cysteine into a peptide chain via Fmoc-based SPPS.

This workflow highlights the orthogonality of the S-alkyl group, which remains intact during the repetitive Fmoc deprotection steps and the final cleavage from the resin. A separate, specific deprotection step is required to liberate the thiol for subsequent disulfide bond formation.

Signaling Pathways and Biological Relevance

While there is extensive research on the role of cysteine and its post-translational modifications in cellular signaling, there is currently no specific, well-documented signaling pathway directly involving S-octyl protected cysteine derivatives. S-alkylation of cysteine residues in proteins is a known post-translational modification that can modulate protein function, but this typically involves smaller alkyl groups (e.g., methylation, farnesylation).

The introduction of an S-octyl group onto a cysteine in a biologically active peptide would significantly increase its lipophilicity. This could have several potential consequences:

-

Altered Pharmacokinetics: Increased lipophilicity could enhance membrane permeability and potentially prolong the half-life of the peptide in circulation.

-

Modified Biological Activity: The bulky, hydrophobic octyl group could sterically hinder the peptide's interaction with its target receptor or enzyme, or conversely, enhance binding to hydrophobic pockets.

-

Drug Delivery: S-octyl cysteine could be explored as a component of lipidated peptides or drug delivery systems to improve cellular uptake.

The following diagram illustrates the potential logical relationship between S-octyl modification and its impact on a peptide's properties.

Conclusion

S-alkyl protected cysteine derivatives, particularly those with long alkyl chains like octyl, represent a class of building blocks with potential for specialized applications in peptide chemistry and drug development. Their high stability offers orthogonality in complex synthetic strategies. While specific experimental data for S-octyl cysteine is limited, the general principles of S-alkylation and the known properties of other S-alkyl derivatives provide a solid foundation for their synthesis and potential use. The significant increase in lipophilicity imparted by the octyl group suggests intriguing possibilities for modulating the pharmacokinetic and pharmacodynamic properties of peptides. Further research into the synthesis, deprotection, and biological evaluation of S-octyl protected cysteine derivatives is warranted to fully unlock their potential in the design of novel peptide-based therapeutics and research tools.

References

An In-depth Technical Guide to Lipophilic Protecting Groups for Cysteine

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups for the thiol functionality of cysteine is a cornerstone of modern peptide synthesis and drug development. Among the diverse arsenal of available protecting groups, lipophilic groups play a pivotal role, offering a range of stabilities and deprotection strategies that are essential for the synthesis of complex peptides, including those with multiple disulfide bonds. This technical guide provides a comprehensive overview of the most common lipophilic protecting groups for cysteine, their chemical properties, and their applications in the synthesis of peptides for research and therapeutic development.

Introduction to Cysteine Protection

Cysteine's thiol side chain is highly nucleophilic and susceptible to a variety of reactions, including oxidation to form disulfides, alkylation, and racemization. During solid-phase peptide synthesis (SPPS), it is imperative to mask this reactivity to prevent unwanted side reactions and ensure the integrity of the final peptide product. The choice of a suitable protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for N-terminal deprotection (e.g., Fmoc or Boc) and the desired method for disulfide bond formation.

Lipophilic protecting groups are characterized by their nonpolar nature, which can enhance the solubility of the protected amino acid and the growing peptide chain in organic solvents used during SPPS. These groups are typically cleaved under specific conditions, allowing for orthogonal deprotection strategies in the synthesis of peptides with multiple disulfide bridges.

Key Lipophilic Protecting Groups for Cysteine

A variety of lipophilic protecting groups have been developed, each with distinct characteristics regarding its lability and compatibility with different synthetic conditions. The most widely used groups are based on trityl, diphenylmethyl, and tert-butyl moieties.

Acid-Labile Protecting Groups

These groups are removed by treatment with an acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. The lability of these groups to acid can be modulated by the number and nature of the substituents on the aromatic rings.

-

Trityl (Trt): The triphenylmethyl (Trt) group is one of the most commonly used protecting groups for cysteine. It is highly labile to dilute TFA and is typically removed during the final cleavage of the peptide from the resin in Fmoc-based SPPS.[1] Due to the stability of the trityl cation, its removal is a reversible process, and the use of scavengers like triisopropylsilane (TIS) is crucial to drive the reaction to completion by irreversibly converting the trityl cation to triphenylmethane.[1]

-

Diphenylmethyl (Dpm): The diphenylmethyl (Dpm) group offers greater stability to mild acid compared to the Trt group. It is stable to the 1-3% TFA solutions used for the removal of Mmt (4-methoxytrityl) groups, making it a valuable tool for orthogonal protection schemes.[1] Complete removal of the Dpm group requires higher concentrations of TFA (up to 90%).[2][3] An important advantage of the Dpm group is its ability to suppress racemization of the cysteine residue during coupling reactions compared to the Trt group.[2]

-

p-Methoxybenzyl (Mob): The 4-methoxybenzyl (Mob) group is another acid-labile protecting group that is more stable than Trt. Its removal generally requires strong acid conditions, such as high concentrations of TFA, sometimes with heating.[4]

Reductively Labile Protecting Groups

These groups are stable to the acidic and basic conditions commonly employed in SPPS but can be selectively removed by reducing agents. This orthogonality makes them ideal for on-resin disulfide bond formation.

-

tert-Butylthio (tBuS or StBu): The tert-butylthio group is stable to TFA and is typically removed by reduction with thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, or with phosphines.[1]

-

S-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and S-2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc): While primarily used for the protection of arginine, sulfonyl-based protecting groups have also been adapted for cysteine. Their removal is typically achieved with strong acid.

Other Lipophilic Protecting Groups

-

Acetamidomethyl (Acm): The acetamidomethyl (Acm) group is stable to the conditions of both Fmoc and Boc SPPS. Its removal is typically achieved by treatment with mercury(II) acetate or iodine.[5] This allows for the purification of the fully assembled, Acm-protected peptide before proceeding with disulfide bond formation.

Quantitative Data on Protecting Group Properties

The selection of an appropriate protecting group strategy relies on a clear understanding of the quantitative differences in their stability and reactivity. The following tables summarize key data for the most common lipophilic protecting groups.

| Protecting Group | Structure | Molecular Weight ( g/mol ) | Lipophilicity (logP) |

| Trityl (Trt) | 243.33 | High | |

| Diphenylmethyl (Dpm) | 167.24 | High | |

| p-Methoxybenzyl (Mob) | 121.15 | Moderate | |

| tert-Butyl (tBu) | 57.12 | Moderate | |

| Acetamidomethyl (Acm) | 72.09 | Low |

Table 1: Physicochemical Properties of Common Lipophilic Cysteine Protecting Groups. The structures and corresponding physicochemical properties of the most frequently used lipophilic protecting groups for cysteine.

| Protecting Group | Deprotection Conditions | Deprotection Time | Yield (%) | Racemization (%) |

| Trityl (Trt) | 1-5% TFA in DCM with scavengers (e.g., TIS) | Minutes | >95 | 3.3 - 8.0[1][2] |

| Diphenylmethyl (Dpm) | 50-95% TFA in DCM with scavengers | 1-2 hours | >90 | 1.2 - 6.8[1][2] |

| p-Methoxybenzyl (Mob) | High conc. TFA (e.g., 95%), sometimes with heating | Hours | Variable | Low |

| tert-Butyl (tBu) | Hg(OAc)₂ followed by H₂S or strong acid (e.g., HF) | 1-3 hours | Variable | Low |

| Acetamidomethyl (Acm) | I₂ in alcohol or Hg(OAc)₂ | 30-60 minutes | ~90[6] | 4.8[1] |

Table 2: Deprotection Conditions, Yields, and Racemization Levels. A summary of the typical conditions required for the removal of common lipophilic cysteine protecting groups, along with reported yields and the extent of racemization observed during coupling in Fmoc-SPPS.

| Protecting Group | Stability to 20% Piperidine in DMF | Stability to 1% TFA in DCM | Stability to 50% TFA in DCM |

| Trityl (Trt) | Stable | Partially labile | Labile |

| Diphenylmethyl (Dpm) | Stable | Stable | Labile[2] |

| p-Methoxybenzyl (Mob) | Stable | Stable | Partially labile (0.2% deprotection after 23h)[2] |

| tert-Butyl (tBu) | Stable | Stable | Stable |

| Acetamidomethyl (Acm) | Stable | Stable | Stable |

Table 3: Stability of Lipophilic Cysteine Protecting Groups to Common SPPS Reagents. The stability of the protecting groups to the basic conditions used for Fmoc deprotection and varying concentrations of TFA.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of lipophilic protecting groups in peptide synthesis.

Protocol for On-Resin Deprotection of Cys(Trt) and Disulfide Bond Formation

-

Resin Swelling: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM, 2 mL) for 30 minutes in a fritted syringe.

-

Trt Deprotection:

-

Drain the DCM.

-

Add a solution of 1% TFA and 5% TIS in DCM (2 mL).

-

Gently agitate the resin for 2 minutes. Repeat this step three times.

-

Wash the resin thoroughly with DCM (5 x 2 mL) and then DMF (5 x 2 mL).

-

-

On-Resin Oxidation:

-

To the resin, add a solution of N-chlorosuccinimide (NCS) (1.5 equivalents per thiol) in DMF (2 mL).

-

Agitate the mixture for 15-30 minutes at room temperature.

-

Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).

-

-

Cleavage and Final Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Protocol for Deprotection of Cys(Acm) and Disulfide Bond Formation

-

Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent (e.g., aqueous acetic acid or a mixture of methanol and water).

-

Iodine-Mediated Deprotection and Oxidation:

-

Add a solution of iodine (I₂) (typically 10-fold excess per Acm group) in the same solvent to the peptide solution with stirring.

-

Monitor the reaction by HPLC until completion (typically 30-60 minutes). The solution will turn from dark brown to a persistent yellow.

-

-

Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

-

Purification: Purify the cyclic peptide by preparative RP-HPLC and characterize by mass spectrometry.

Visualization of Workflows and Pathways

Experimental Workflow for Orthogonal Synthesis of a Two-Disulfide Bond Peptide

The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide containing two disulfide bonds using an orthogonal protection strategy with Cys(Trt) and Cys(Acm).

Figure 1: Orthogonal Synthesis of a Two-Disulfide Bond Peptide. This workflow demonstrates the use of Cys(Trt) and Cys(Acm) for the sequential formation of two disulfide bridges, with the first formed on-resin and the second in solution after purification.

Role in Studying Chemokine Signaling

Lipophilic cysteine protecting groups are instrumental in the chemical synthesis of chemokines, which are small signaling proteins that play a crucial role in the immune system by directing the migration of leukocytes. The correct formation of disulfide bonds in chemokines is essential for their three-dimensional structure and biological activity.

The chemical synthesis of chemokines, facilitated by SPPS and orthogonal cysteine protection strategies, allows for the site-specific incorporation of unnatural amino acids or fluorescent labels.[7] This enables detailed structure-activity relationship (SAR) studies and the investigation of chemokine-receptor interactions.

Figure 2: Role of Cysteine Protection in Chemokine Signaling Studies. The chemical synthesis of chemokines using lipophilic protecting groups enables the production of correctly folded proteins for the investigation of their signaling pathways through G-protein coupled receptors (GPCRs).

Conclusion

Lipophilic protecting groups are indispensable tools in the field of peptide chemistry. Their diverse reactivity and stability profiles provide the flexibility required for the synthesis of complex and biologically active peptides. A thorough understanding of their properties, supported by quantitative data and robust experimental protocols, is essential for researchers and drug development professionals seeking to harness the full potential of synthetic peptides. The continued development of novel protecting group strategies will undoubtedly pave the way for the creation of even more sophisticated peptide-based therapeutics and research tools.

References

- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

A Technical Guide to Fmoc-Cys(Octyl)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-S-octyl-L-cysteine (Fmoc-Cys(Octyl)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). The S-octyl protecting group offers specific advantages in the synthesis of complex peptides, particularly in the fields of drug discovery and development. This document outlines its physicochemical properties, provides a detailed experimental protocol for its use, and discusses its applications.

Core Properties of this compound

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₆H₃₃NO₄S |

| Molecular Weight | 455.61 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, NMP, and other common organic solvents for SPPS |

| Storage | Store at 2-8°C to ensure long-term stability |

Solid-Phase Peptide Synthesis (SPPS) with this compound: An Experimental Protocol

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu-based solid-phase synthesis strategy.

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

-

Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first coupling step. This is crucial for ensuring optimal reaction kinetics.

Fmoc Deprotection

-

Treat the resin with a 20% solution of piperidine in DMF for 3 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Repeat the 20% piperidine in DMF treatment for an additional 10 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

-

Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add a suitable coupling reagent, such as HATU (3-5 equivalents), and a base, typically diisopropylethylamine (DIEA) (6-10 equivalents). Allow the activation to proceed for 1-2 minutes.

-

Coupling: Add the activated this compound solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature to ensure complete coupling.

-

Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove any unreacted amino acid and coupling reagents.

Cleavage and Final Deprotection

-

Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with a cleavage cocktail to remove the peptide from the solid support and cleave the side-chain protecting groups. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. The S-octyl group is stable to mildly acidic conditions but will be cleaved under these strong acidic conditions.

-

After 2-3 hours of incubation, precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and byproducts.

-

Dry the crude peptide under vacuum.

Purification and Analysis

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final peptide product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Applications in Drug Development and Research

The incorporation of S-alkylated cysteine residues, such as S-octyl-cysteine, can be a strategic approach in peptide-based drug design. The octyl group can enhance the lipophilicity of the peptide, which may improve its membrane permeability and overall pharmacokinetic profile. Cysteine-rich peptides are known for their structural stability and diverse biological activities, including insecticidal and therapeutic properties.[1] The introduction of an S-octyl group can be explored to modulate the bioactivity and stability of these peptides.

The S-octyl protecting group is stable under the basic conditions used for Fmoc removal, making it compatible with standard Fmoc-SPPS protocols.[2] This allows for the precise and efficient synthesis of peptides containing this modified amino acid.

Visualizing the Workflow and Logic

Experimental Workflow for this compound in SPPS

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Orthogonal Protection Strategy in Peptide Synthesis

Caption: Orthogonal protection scheme in Fmoc-based Solid-Phase Peptide Synthesis.

References

Navigating the Solubility of Fmoc-Cys(Octyl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of cysteine residues with long-chain alkyl modifications on the sulfhydryl group is a burgeoning area in peptide and protein engineering, offering novel avenues for lipidation, membrane anchoring, and the development of targeted therapeutics. Among these, Nα-Fmoc-S-octyl-L-cysteine (Fmoc-Cys(Octyl)-OH) presents a unique building block for solid-phase peptide synthesis (SPPS). However, the introduction of the hydrophobic octyl chain significantly impacts its solubility characteristics, demanding careful consideration for efficient handling and coupling. This technical guide provides an in-depth overview of the solubility profile of this compound, along with detailed experimental protocols for its dissolution and use in peptide synthesis.

Core Solubility Characteristics

Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents, a characteristic that can be diminished by the introduction of large, hydrophobic protecting groups.[1] For instance, the bulky and hydrophobic trityl (Trt) group in Fmoc-Cys(Trt)-OH necessitates the use of strong organic solvents like dimethyl sulfoxide (DMSO) for complete dissolution, where it can reach a concentration of 100 mg/mL with the aid of ultrasonication.[2] The octyl group, being a long alkyl chain, will similarly decrease the solubility of the parent Fmoc-cysteine in polar solvents while increasing its affinity for less polar environments.

Table 1: Predicted Solubility Profile of this compound

| Solvent | Abbreviation | Predicted Solubility | Remarks |

| N,N-Dimethylformamide | DMF | Moderate to Good | Standard solvent for SPPS. Sonication or gentle warming may be required for complete dissolution, especially at higher concentrations. |

| N-Methyl-2-pyrrolidone | NMP | Good | Often a stronger solvent for hydrophobic compounds than DMF. Expected to be a good choice for dissolving this compound.[1] |

| Dimethyl Sulfoxide | DMSO | Good | Excellent solvent for many hydrophobic Fmoc-amino acids. Likely to be effective for this compound.[2] |

| Dichloromethane | DCM | Moderate to Low | Less polar than DMF and NMP. May be suitable for certain applications but might not achieve high concentrations. |

| Tetrahydrofuran | THF | Moderate to Low | Similar polarity to DCM. |

| Acetonitrile | ACN | Low | Generally a poor solvent for large, protected Fmoc-amino acids. |

| Water | H₂O | Insoluble | The hydrophobic nature of the Fmoc and octyl groups renders it insoluble in aqueous solutions. |

| Diethyl Ether | - | Insoluble | Commonly used as a non-solvent for precipitation of peptides and protected amino acids. |

Experimental Protocols

The successful incorporation of this compound into a peptide sequence hinges on its complete dissolution prior to the coupling reaction. The following protocols provide detailed methodologies for the dissolution and subsequent use of this hydrophobic amino acid derivative in a typical Fmoc-based solid-phase peptide synthesis workflow.

Protocol 1: Standard Dissolution for SPPS Coupling

This protocol is suitable for preparing a solution of this compound for coupling to a resin-bound peptide chain.

Materials:

-

This compound

-

N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weigh the required amount of this compound in a clean, dry reaction vessel suitable for your peptide synthesizer.

-

Add the appropriate volume of NMP or DMF to achieve the desired concentration for the coupling reaction (typically 0.2 to 0.5 M).

-

Vortex the mixture for 1-2 minutes to initiate dissolution.

-

If the compound is not fully dissolved, place the vessel in an ultrasonic bath at room temperature. Sonicate in intervals of 5-10 minutes, visually inspecting for complete dissolution between intervals.

-

Once a clear solution is obtained, the this compound is ready for activation and coupling.

Note: For particularly stubborn dissolution, gentle warming (to approximately 30-40°C) can be applied in conjunction with sonication. However, prolonged heating should be avoided to prevent potential degradation.

Protocol 2: Handling of Potentially Insoluble Peptides Containing Cys(Octyl)

The incorporation of Cys(Octyl) can increase the hydrophobicity of the resulting peptide, potentially leading to aggregation and poor solubility during and after cleavage from the resin.

Materials:

-

Crude peptide containing Cys(Octyl)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

6 M Guanidine Hydrochloride (GnHCl) or 8 M Urea (optional)

Procedure for Post-Cleavage Dissolution:

-

Following cleavage from the solid support using a standard TFA-based cocktail and precipitation with cold diethyl ether, obtain the crude peptide pellet.

-

Attempt to dissolve the crude peptide in a standard solvent system for HPLC analysis, such as a mixture of acetonitrile and water with 0.1% TFA.

-

If solubility is poor, consider alternative solvent systems. These can include:

-

Higher concentrations of organic solvent (e.g., 70-90% ACN).

-

The addition of chaotropic agents like 6 M GnHCl or 8 M Urea to the aqueous component to disrupt aggregation.

-

For highly intractable sequences, dissolution in a small amount of neat TFA followed by dilution with the HPLC mobile phase may be attempted, though this should be done with caution.

-

Visualizing the Workflow

The following diagrams illustrate the key decision points and processes involved in handling a hydrophobic Fmoc-amino acid like this compound.

References

Navigating the Synthesis and Application of Fmoc-Cys(Octyl)-OH: A Technical Guide

For researchers and professionals in the field of drug development and peptide chemistry, the incorporation of modified amino acids is a critical step in designing novel therapeutics and research tools. Among these, S-alkylated cysteine derivatives, such as Fmoc-Cys(Octyl)-OH, offer unique properties for modulating peptide structure and function. This technical guide provides an in-depth overview of the procurement, synthesis, and application of this compound, tailored for a scientific audience.

Sourcing and Pricing: A Custom Endeavor

Pricing for custom synthesis is variable and dependent on the quantity required, the desired purity, and the supplier's specific processes. It is advisable to request quotes from multiple vendors to ensure competitive pricing.

Table 1: Potential Custom Synthesis Suppliers

| Supplier | Service Highlights | Contact for Quotation |

| GenScript | Proprietary microwave-assisted peptide synthesis platform, capable of synthesizing a wide range of modified peptides. | Website/Sales Department |

| Thermo Fisher Scientific | Offers custom peptide synthesis with various modifications, purity levels, and scales from milligrams to kilograms. | Website/Sales Department |

| CPC Scientific | Specializes in custom peptide production, including those with complex modifications and long sequences. | Website/Sales Department |

| JPT Peptide Technologies | Extensive experience in synthesizing a vast number of peptides annually with a high success rate for complex sequences. | Website/Sales Department |

| MedChemExpress | Provides a broad spectrum of custom peptide services, including various modifications and synthesis technologies. | Website/Sales Department |

| Alfa Chemistry | Offers custom synthesis of peptides and protected amino acids tailored to specific customer requirements. | Website/Sales Department |

| Pharma Inventor Inc. | Expertise in custom organic synthesis for a wide range of chemical compounds for research and development. | Website/Sales Department |

The Synthetic Pathway: From Cysteine to a Versatile Building Block

The synthesis of this compound involves a two-step process starting from L-cysteine: S-alkylation of the thiol group followed by N-terminal protection with the fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocols

The following protocols are detailed methodologies for the key experimental procedures involved in the synthesis and application of this compound.

Protocol 1: Synthesis of S-Octyl-L-cysteine

This procedure outlines the S-alkylation of L-cysteine with 1-iodooctane.

Materials:

-

L-cysteine

-

1-iodooctane

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Dissolve L-cysteine in an aqueous solution of sodium hydroxide.

-

To the stirred solution, add 1-iodooctane dropwise at room temperature.

-

Allow the reaction to proceed for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with HCl to precipitate the product.

-

Filter the precipitate and wash with cold water and diethyl ether.

-

Dry the product under vacuum to yield S-Octyl-L-cysteine.

Protocol 2: Synthesis of this compound

This protocol details the N-terminal protection of S-Octyl-L-cysteine with the Fmoc group.

Materials:

-

S-Octyl-L-cysteine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Methodology:

-

Dissolve S-Octyl-L-cysteine in a mixture of acetone and aqueous sodium bicarbonate.

-

Add a solution of Fmoc-OSu in acetone to the mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer with HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 3: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general workflow for incorporating the custom amino acid into a peptide sequence on a solid support.

Materials:

-

Fmoc-protected Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate this compound by dissolving it in DMF with DIC and OxymaPure®.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with shaking.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove any acid-labile side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). The S-octyl group is stable to TFA and will remain on the cysteine residue.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

While this compound is a non-standard amino acid derivative requiring custom synthesis, its incorporation into peptides is achievable through well-established solid-phase peptide synthesis protocols. The S-octyl group provides a stable, lipophilic modification to the cysteine side chain that can be valuable for designing peptides with specific structural or functional properties. By following the detailed protocols outlined in this guide, researchers can successfully synthesize and utilize this versatile building block in their drug discovery and development efforts.

Alkyl Protecting Groups in Solid-Phase Peptide Synthesis: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Utilizing Alkyl Protecting Groups in Solid-Phase Peptide Synthesis (SPPS).

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the precise assembly of amino acid sequences. Among the various classes of protecting groups, alkyl-based groups play a crucial role in safeguarding the reactive side chains of numerous amino acids. This technical guide provides a comprehensive overview of the fundamental principles governing the application of alkyl protecting groups in SPPS, with a focus on the widely adopted Fmoc/tBu strategy.

The Principle of Orthogonal Protection in Fmoc-SPPS

Modern SPPS heavily relies on the principle of orthogonality, where different classes of protecting groups can be selectively removed under distinct chemical conditions, leaving other protecting groups intact.[1] The most common orthogonal scheme in SPPS is the Fmoc/tBu strategy.[1] In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of amino acid addition using a mild base, typically piperidine.[1]

Concurrently, the reactive side chains of amino acids are protected by acid-labile groups, predominantly alkyl-based ethers, esters, and carbamates. These "permanent" side-chain protecting groups remain stable throughout the iterative cycles of Fmoc deprotection and coupling. Their removal is typically achieved at the final step of the synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid such as trifluoroacetic acid (TFA).[1] This orthogonal protection scheme is a cornerstone of modern peptide synthesis, allowing for the efficient and controlled construction of complex peptide sequences.[2]

Common Alkyl Protecting Groups and Their Applications

A variety of alkyl-based protecting groups are employed in SPPS, each with distinct acid lability, allowing for a range of protection strategies. The choice of a specific alkyl protecting group depends on the amino acid side chain it needs to protect and the desired level of stability.

Tert-Butyl (tBu) Group

The tert-butyl (tBu) group is one of the most extensively used alkyl protecting groups in Fmoc-SPPS. It is employed to protect the side chains of:

-

Aspartic Acid (Asp) and Glutamic Acid (Glu): The tBu group forms a tert-butyl ester with the side-chain carboxyl groups, preventing their participation in amide bond formation.[1]

-

Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): The tBu group forms a tert-butyl ether with the hydroxyl groups of these amino acids, preventing O-acylation during coupling steps.[1]

The tBu group is highly stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA, typically in a cocktail with scavengers.[1]

Trityl (Trt) and Substituted Trityl Groups

The triphenylmethyl (trityl, Trt) group and its derivatives are bulky alkyl protecting groups characterized by their varying degrees of acid lability. This tunability makes them valuable for orthogonal and semi-orthogonal protection strategies.

-

Trityl (Trt): The Trt group is commonly used to protect the side chains of:

-

Cysteine (Cys): Forms a stable thioether.[3]

-

Histidine (His): Protects the imidazole nitrogen.

-

Asparagine (Asn) and Glutamine (Gln): Protects the side-chain amide nitrogen, preventing dehydration and other side reactions.[4] The Trt group is generally removed with 95% TFA, but its cleavage can sometimes be incomplete.[5]

-

-

Methoxytrityl (Mmt) and Methyltrityl (Mtt): These substituted trityl groups are significantly more acid-labile than the parent Trt group. They can be selectively removed under mildly acidic conditions (e.g., 1-3% TFA in dichloromethane), while tBu groups and the peptide-resin linkage remain intact.[4] This property is particularly useful for on-resin modifications of the peptide, such as cyclization or labeling of specific side chains.

Quantitative Data on Cleavage of Alkyl Protecting Groups

The efficiency of cleavage for acid-labile alkyl protecting groups is highly dependent on the specific group, the acid concentration, the reaction time, and the presence of scavengers. The following tables summarize available quantitative data on the cleavage of common alkyl protecting groups.

| Protecting Group | Amino Acid | Cleavage Condition | Time | Cleavage Efficiency (%) | Reference |

| tBu | Asp | 0.1 N HCl in HFIP | 4 h | >99 | [6] |

| tBu | Glu | 0.1 N HCl in HFIP | 4 h | >99 | [6] |

| tBu | Ser | 0.1 N HCl in HFIP | 4 h | >99 | [6] |

| tBu | Tyr | 0.1 N HCl in HFIP | 4 h | >99 | [6] |

| Trt | Asn | 0.1 N HCl in HFIP | 10 min | >99 | [6] |

| Trt | Gln | 0.1 N HCl in HFIP | 15 min | >99 | [6] |

| Mmt | Cys | 1% TFA in DCM/TIS (95:5 v/v) | - | High | [4] |

| Mtt | Lys | 1% TFA in DCM | 16 h | ~85 (with tBu cleavage) | [7] |

| Mtt | Lys | 1% TFA/1% MeOH in DCM | 16 h | High (no tBu cleavage) | [7] |

Note: The data presented is sourced from various studies and may not be directly comparable due to differing experimental conditions. HFIP = Hexafluoroisopropanol; TIS = Triisopropylsilane; MeOH = Methanol.

Experimental Protocols

Installation of Alkyl Protecting Groups

Protocol 4.1.1: Synthesis of Fmoc-Cys(Trt)-OH

This protocol describes the tritylation of the cysteine side chain.

-

Dissolve Fmoc-Cys-OH in a suitable solvent such as a mixture of dichloromethane (DCM) and dimethylformamide (DMF).

-

Add triethylamine (TEA) or another suitable base to deprotonate the thiol group.

-

Add trityl chloride (Trt-Cl) to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion , the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified by column chromatography to yield pure Fmoc-Cys(Trt)-OH.

Protocol 4.1.2: Synthesis of Fmoc-Asp(OtBu)-OH

This protocol outlines the tert-butylation of the aspartic acid side chain.[8]

-

Suspend L-Aspartic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base , such as sodium carbonate, to deprotonate the carboxyl groups.

-

Add di-tert-butyl dicarbonate (Boc)2O and stir the reaction mixture at room temperature.

-

After the reaction is complete , the mixture is acidified and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the protected amino acid.

-

The Fmoc group is then introduced to the α-amino group using a standard procedure with Fmoc-OSu or Fmoc-Cl.

Cleavage of Alkyl Protecting Groups

Protocol 4.2.1: Global Deprotection and Cleavage from the Resin (TFA Cleavage)

This is a general protocol for the final cleavage step in Fmoc-SPPS.

-

Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF.

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The choice of scavengers depends on the amino acid composition of the peptide.[9] For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[9]

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 1.5 to 4 hours, with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide under vacuum.

Protocol 4.2.2: Selective On-Resin Deprotection of Mtt Group

This protocol allows for the selective removal of the Mtt group while the peptide is still attached to the resin.

-

Swell the peptide-resin in DCM.

-

Prepare a solution of 1-2% TFA in DCM. The addition of a scavenger like 1-5% TIS is recommended to prevent re-attachment of the trityl cation.

-

Treat the resin with the dilute TFA solution for a short period (e.g., 2 minutes) and repeat this treatment multiple times until the deprotection is complete, as monitored by a colorimetric test (e.g., the appearance of the yellow trityl cation).

-

Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIPEA) in DMF, and finally with DMF to prepare the resin for the next synthetic step.

Potential Side Reactions and Mitigation Strategies

The use of strong acids for the cleavage of alkyl protecting groups can lead to several side reactions. Understanding and mitigating these side reactions is crucial for obtaining a high-purity peptide product.

Alkylation of Tryptophan

The indole side chain of tryptophan is highly susceptible to alkylation by the carbocations generated during the cleavage of tBu and Trt groups.[9][10] This results in the formation of undesired peptide adducts.

Mitigation:

-

Use of Scavengers: The addition of scavengers to the cleavage cocktail is essential to trap these reactive carbocations. Effective scavengers include TIS, EDT, and thioanisole.[9]

-

Use of Trp(Boc): Protecting the indole nitrogen of tryptophan with a Boc group can also minimize alkylation.[11]

Aspartimide Formation

Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to the formation of a cyclic aspartimide intermediate, especially under the basic conditions of Fmoc deprotection.[3][12] This can lead to racemization and the formation of β-aspartyl peptides.

Mitigation:

-

Use of Bulky Protecting Groups: Employing sterically hindered alkyl protecting groups on the aspartic acid side chain, such as 3-methyl-pent-3-yl (OMpe), can reduce the rate of aspartimide formation.[12]

-

Modified Deprotection Conditions: Adding an acid additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress this side reaction.[12]

-

Backbone Protection: The use of dipeptide building blocks with backbone protection, such as the 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen in an Asp-Gly sequence, can effectively prevent aspartimide formation.[3]

Conclusion

Alkyl protecting groups are indispensable tools in modern solid-phase peptide synthesis, particularly within the Fmoc/tBu orthogonal strategy. A thorough understanding of their properties, including their relative acid labilities and potential for side reactions, is critical for the successful synthesis of high-purity peptides. By carefully selecting the appropriate alkyl protecting groups, optimizing cleavage conditions, and employing effective scavenger strategies, researchers can overcome many of the challenges associated with SPPS and efficiently produce complex peptide targets for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Fmoc-Cys(Trt)-OH Novabiochem® | 103213-32-7 [sigmaaldrich.com]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. peptide.com [peptide.com]

- 8. nbinno.com [nbinno.com]

- 9. Bot Detection [iris-biotech.de]

- 10. researchgate.net [researchgate.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. rsc.org [rsc.org]

The Role of the Octyl Group in Fmoc-Cys(Octyl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high-yield, high-purity peptides. For the trifunctional amino acid cysteine, the protection of its reactive thiol side chain is critical to prevent undesired side reactions, most notably disulfide bond formation and oxidation. While a variety of protecting groups have been developed for this purpose, this guide focuses on the theoretical and practical considerations of the S-octyl protecting group in the context of the Fmoc-Cys(Octyl)-OH building block. Due to a notable lack of specific experimental data in peer-reviewed literature for the S-octyl group in this application, this document will draw upon established principles of peptide chemistry and make reasoned comparisons with other well-characterized S-alkyl and related protecting groups to elucidate its potential role, advantages, and limitations.

Introduction to Cysteine Protecting Groups in Fmoc-SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a cornerstone of modern solid-phase peptide synthesis, relying on a base-labile protecting group for the α-amino function.[1] This approach necessitates the use of acid-labile protecting groups for the amino acid side chains to ensure orthogonality, allowing for selective deprotection without affecting the peptide backbone or other protected side chains.[2][3]

The cysteine thiol group presents a unique challenge due to its high nucleophilicity and propensity for oxidation.[4] Unprotected thiols can lead to a host of side reactions, including:

-

Disulfide bond formation: Uncontrolled oxidation can lead to the formation of incorrect intra- or intermolecular disulfide bridges, resulting in scrambled peptide sequences and purification difficulties.

-

Alkylation: The nucleophilic thiol can react with carbocations generated during the cleavage of other side-chain protecting groups.

-

β-elimination: Particularly when cysteine is the C-terminal amino acid, base-catalyzed elimination can occur, leading to the formation of dehydroalanine.

To mitigate these issues, a diverse arsenal of thiol protecting groups has been developed, each with distinct properties regarding stability and cleavage conditions.[5][6] Common examples include the acid-labile trityl (Trt) and tert-butyl (tBu) groups, and the acetamidomethyl (Acm) group, which is stable to acid but can be removed with specific reagents like iodine or mercury(II) acetate.[7][8][9]

The S-Octyl Group: A Theoretical Evaluation

The S-octyl group is a simple S-alkyl protecting group. While not commonly cited in the context of mainstream peptide synthesis, its properties can be inferred from the behavior of other S-alkyl and S-benzyl type protecting groups.

Chemical Structure and Properties

The octyl group is an eight-carbon straight-chain alkyl group. In this compound, this group forms a thioether linkage with the sulfur atom of the cysteine side chain.

Key Inferred Physicochemical Properties:

-

Increased Lipophilicity: The long alkyl chain of the octyl group would significantly increase the lipophilicity (hydrophobicity) of the protected cysteine residue and the resulting peptide. This could influence the solubility of the peptide in different solvents, potentially improving solubility in less polar organic solvents used during synthesis and purification.

-

Steric Hindrance: The octyl group provides a moderate level of steric bulk around the sulfur atom, which can help to prevent undesired side reactions.

Expected Role and Function in SPPS

The primary role of the octyl group is to mask the reactivity of the cysteine thiol during peptide synthesis. Based on its chemical nature, its expected performance in SPPS would be as follows:

-

Stability: As a simple alkyl thioether, the S-octyl group is expected to be stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF). It is also anticipated to be stable to the mild acidic conditions sometimes used for the cleavage of highly acid-labile protecting groups on the solid support.

-

Cleavage: The removal of S-alkyl groups typically requires strong acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This would make the S-octyl group compatible with Boc-SPPS, which utilizes strong acids for final cleavage. In the context of Fmoc-SPPS, where final cleavage is typically performed with trifluoroacetic acid (TFA), the S-octyl group would be considered a "permanent" or highly stable protecting group, not cleaved during standard TFA treatment.

This high stability could be advantageous for applications where the cysteine thiol needs to remain protected after the peptide is cleaved from the resin, for subsequent site-specific modification in solution.

Comparative Analysis with Common Cysteine Protecting Groups

To better understand the potential utility of the S-octyl group, it is helpful to compare its inferred properties with those of commonly used cysteine protecting groups.

| Protecting Group | Cleavage Conditions | Key Advantages | Potential Limitations |

| Trityl (Trt) | Mild acid (e.g., 1-5% TFA), standard TFA cleavage | Easily removed during final cleavage; cost-effective.[8] | Can be prematurely cleaved by repeated mild acid treatments; steric hindrance can sometimes impede coupling. |

| tert-Butyl (tBu) | Strong acid (TFA), often requires scavengers | Stable to mild acid.[10] | Can be difficult to remove completely; potential for t-butylation of other residues. |

| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, silver trifluoroacetate[7] | Orthogonal to acid- and base-labile groups; allows for selective deprotection and disulfide bond formation. | Cleavage reagents can be harsh and may require special handling and disposal. |

| S-Octyl (Inferred) | Strong acid (e.g., HF, TFMSA); stable to TFA | High stability; increased lipophilicity of the peptide. | Not readily cleaved under standard Fmoc-SPPS final cleavage conditions; lack of experimental data. |

Experimental Protocols (Generalized)

General Workflow for Fmoc-SPPS

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling Protocol

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes, repeat once.

-

Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add an activating agent such as HBTU/HOBt or DIC/Oxyma and a base like N,N-diisopropylethylamine (DIPEA). Allow to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Cleavage and Deprotection

As the S-octyl group is expected to be stable to TFA, a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) will cleave the peptide from the resin and remove other acid-labile side-chain protecting groups, but will likely leave the S-octyl group intact. For the removal of the S-octyl group, harsher conditions such as treatment with HF would be necessary.

Visualization of the Protective Role

The following diagram illustrates the protective function of the octyl group during a key step of SPPS.

Caption: Role of the octyl group in preventing side reactions during SPPS.

Conclusion and Future Perspectives

The S-octyl group represents a theoretically viable, albeit underexplored, option for the protection of the cysteine thiol in peptide synthesis. Its high stability to standard Fmoc-SPPS conditions suggests its potential utility in applications requiring a permanently protected cysteine residue in the final peptide, which can then be selectively modified in subsequent steps. The increased lipophilicity it imparts could also be beneficial for the synthesis and handling of hydrophobic peptides.

However, the lack of specific experimental data is a significant limitation. Future research should focus on a systematic evaluation of this compound in SPPS, including:

-

Quantitative analysis of coupling efficiency.

-

Stability studies under various SPPS conditions.

-

Development and optimization of cleavage protocols for the S-octyl group that are compatible with sensitive peptides.

-

Direct comparison with other S-alkyl and standard protecting groups in the synthesis of model peptides.

Such studies are necessary to fully elucidate the practical advantages and disadvantages of the S-octyl protecting group and to establish its place in the repertoire of tools available to peptide chemists. Until then, its use should be approached with careful consideration of its inferred properties and the specific requirements of the target peptide.

References

- 1. rsc.org [rsc.org]

- 2. biosynth.com [biosynth.com]

- 3. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. nbinno.com [nbinno.com]

Safety and handling guidelines for Fmoc-Cys(Octyl)-OH

An In-depth Technical Guide to the Safety and Handling of Fmoc-Cys(Octyl)-OH

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

This compound is an N-α-Fmoc-protected and S-octyl-protected derivative of L-cysteine. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine, while the octyl group protects the thiol side chain. This dual protection makes it a valuable building block in Solid-Phase Peptide Synthesis (SPPS).

General Properties of Fmoc-Protected Amino Acids:

-

Appearance: Typically a white to off-white crystalline powder.

-

Solubility: Generally soluble in organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).

-

Stability: Stable under acidic conditions, but the Fmoc group is removed by mild bases (e.g., piperidine).

Hazard Identification and Safety Precautions

Based on data from related Fmoc-cysteine derivatives, this compound is expected to present the following hazards. Users should handle this compound with care in a well-ventilated laboratory environment.

Potential Health Effects:

-

Skin Irritation: May cause skin irritation upon contact.[1][2]

-

Respiratory Tract Irritation: May be harmful if inhaled and may cause respiratory tract irritation.[1][2][3]

GHS Hazard Statements (Extrapolated):

Precautionary Statements (Extrapolated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

The following table summarizes the key safety and hazard information extrapolated from related compounds.

| Hazard Category | GHS Classification (Extrapolated) | Precautionary Measures |

| Acute Toxicity | No data available | Handle with care to avoid exposure. |

| Skin Corrosion/Irritation | Category 2 (Irritant)[1][2] | Wear protective gloves and clothing. |

| Serious Eye Damage/Irritation | Category 2A (Irritant)[1][2] | Wear safety glasses or goggles. |

| Respiratory/Skin Sensitization | No data available | Avoid inhalation of dust. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation)[1][2] | Use in a well-ventilated area or with local exhaust ventilation. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Handling:

-

Handle in a well-ventilated place.[5]

-

Wear suitable personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[3]

-

Recommended storage temperatures for similar compounds are between 2°C and 8°C.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound.

First Aid Measures

In case of exposure, follow these first-aid procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[5] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |

Accidental Release Measures

In the event of a spill, follow these guidelines to minimize exposure and environmental contamination.

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is used as a building block in SPPS. The following is a generalized workflow for its incorporation into a peptide chain.

Materials:

-

This compound

-

Resin (e.g., Rink Amide)

-

Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

Workflow:

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental control regulations.[3] Do not let the chemical enter drains.[5]

Disclaimer